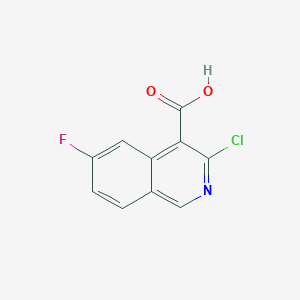
3-Chloro-6-fluoroisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-fluoroisoquinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with chlorine and fluorine atoms. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-chloro-4-fluoroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-fluoroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-Chloro-6-fluoroisoquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-fluoroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-fluoroaniline: A precursor in the synthesis of 3-Chloro-6-fluoroisoquinoline-4-carboxylic acid.
6-Fluoroquinoline-4-carboxylic acid: A structurally related compound with similar biological activities.
3-Chloroquinoline-4-carboxylic acid: Another related compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H5ClFNO2 |
|---|---|
Peso molecular |
225.60 g/mol |
Nombre IUPAC |
3-chloro-6-fluoroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-8(10(14)15)7-3-6(12)2-1-5(7)4-13-9/h1-4H,(H,14,15) |
Clave InChI |
BFTVWLMWLCSYHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C(=C2C=C1F)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


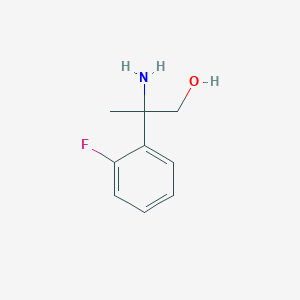
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone](/img/structure/B15329368.png)
![3-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15329371.png)
![Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)
![N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15329391.png)
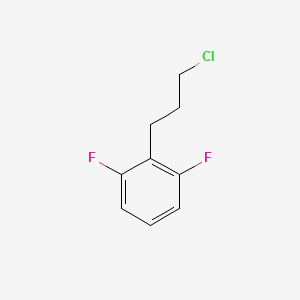

![Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B15329407.png)
![7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
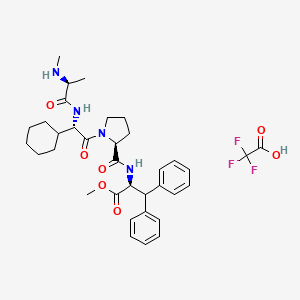
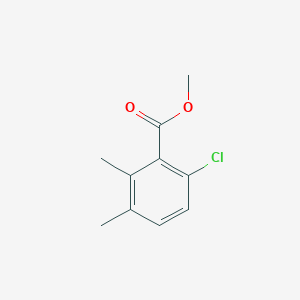
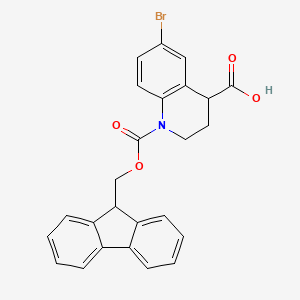
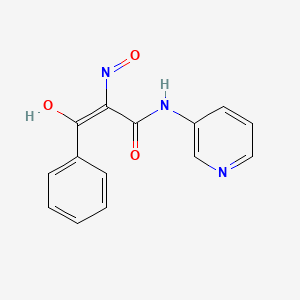
![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)
